molecular formula C2H5NNbO4 B8235707 Ammonium niobate(V) oxalate hydrate

Ammonium niobate(V) oxalate hydrate

Cat. No.: B8235707
M. Wt: 199.97 g/mol
InChI Key: RAZJNMAKNKFPKI-UHFFFAOYSA-N
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Description

Ammonium niobate(V) oxalate hydrate is a chemical compound with the formula ( \text{C}_4\text{H}_4\text{NNbO}_9 \cdot x\text{H}_2\text{O} ). It is a niobium-based compound that is often used as a precursor in the synthesis of niobium oxide-based materials. This compound is known for its role in various scientific and industrial applications, particularly in the fields of photocatalysis and ceramics .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium niobate(V) oxalate hydrate can be synthesized by reacting ammonium niobate with oxalic acid. The typical procedure involves dissolving ammonium niobate in water and then adding a solution of oxalic acid under controlled conditions to precipitate the desired product. The reaction is usually carried out at room temperature, and the resulting product is then crystallized .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar principles as the laboratory synthesis. The process may include additional steps such as purification and drying to ensure the high purity of the final product. The use of automated systems and reactors helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ammonium niobate(V) oxalate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Ammonium niobate(V) oxalate hydrate can be compared with other niobium-based compounds such as:

    Niobium pentoxide (( \text{Nb}_2\text{O}_5 )): A common niobium compound used in similar applications but lacks the oxalate ligand.

    Niobium chloride (( \text{NbCl}_5 )): Used as a precursor in different synthetic routes but has different reactivity and handling requirements.

    Niobium ethoxide (( \text{Nb(OC}_2\text{H}_5\text{)}_5 )): Another niobium precursor used in sol-gel processes for material synthesis.

This compound is unique due to its bifunctional nature, serving both as a niobium precursor and a porogenic agent, which makes it particularly useful in the synthesis of porous materials .

Properties

IUPAC Name

azane;niobium;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O4.H3N.Nb/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);1H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZJNMAKNKFPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)O)O.N.[Nb]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NNbO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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